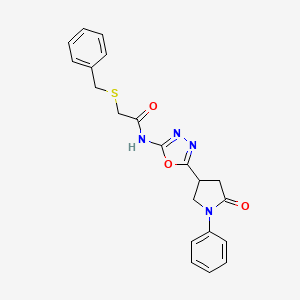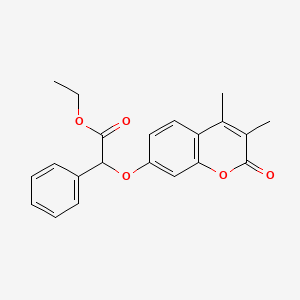![molecular formula C14H14ClNO B2572543 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide CAS No. 131149-67-2](/img/structure/B2572543.png)
2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide” is a chemical compound with the CAS Number: 131149-67-2 . It has a molecular weight of 247.72 and its IUPAC name is 2-chloro-N-[1-(1-naphthyl)ethyl]acetamide .
Molecular Structure Analysis
The InChI code for “2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide” is 1S/C14H14ClNO/c1-10(16-14(17)9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide” is a powder at room temperature . It has a melting point of 139-141 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Screening for Anti-Parkinson's Activity
A study focused on the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives, including compounds related to 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide. These compounds were evaluated for their potential anti-Parkinson's activity. The research demonstrated that certain derivatives showed significant anti-Parkinson's activity in a 6-OHDA lesioned rat model, suggesting their relevance in anti-Parkinson's pharmacology and toxicology (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Catalysis in Organic Synthesis
Another application involves the use of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide derivatives in organic synthesis. A study utilized such compounds in a one-pot synthesis under ultrasound irradiation, demonstrating their role in facilitating efficient reactions in organic chemistry (Mokhtary & Torabi, 2017).
Crystallographic Studies
In crystallography, derivatives of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide have been analyzed for their molecular structure. One study described the crystallographic properties of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, highlighting the conformation of its molecular components (Tinant, Declercq, Poupaert, Yous, & Lesieur, 1994).
Anticancer Properties
Some studies have investigated the potential anticancer properties of naphthalene-1-yl acetamide derivatives. For example, a research focused on synthesizing new 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles, revealing that certain molecules exhibited potent inhibitory activities in various cancer cell lines (Dhuda, Kapadiya, Ladva, Jivani, & Modha, 2021).
Antibacterial Agents
Another field of application is in the development of antibacterial agents. A study synthesized various derivatives of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide, which displayed significant antibacterial activity, demonstrating their potential in addressing bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anti-HIV Activity
In the field of virology, derivatives of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide have been studied for their potential anti-HIV activity. A series of related compounds were synthesized and showed inhibitory activity against HIV-1 and HIV-2 in cell cultures, suggesting a new direction in antiviral drug development (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).
Quantum Chemical Computations
A study conducted quantum chemical computations on a series of acetamide derivatives, including those related to 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide. This research explored the molecular properties of these compounds as anti-HIV drugs, providing insights into their potential effectiveness and mechanism of action (Oftadeh, Mahani, & Hamadanian, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-(1-naphthalen-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-10(16-14(17)9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACKLPCSVDLOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2572461.png)
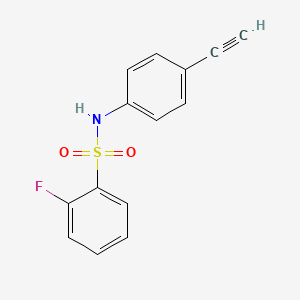
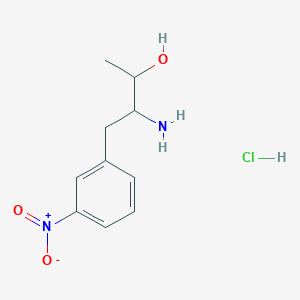

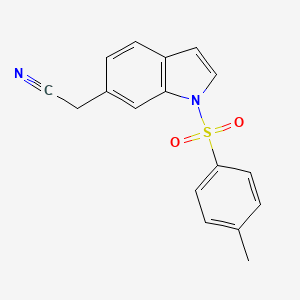
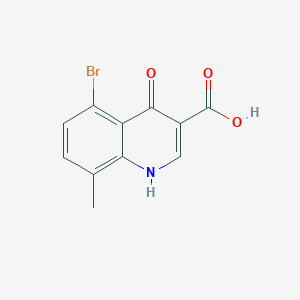
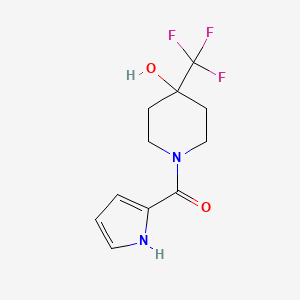
![3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2572471.png)

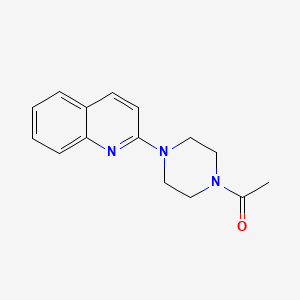
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2572475.png)
![5-Bromo-2-[[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2572476.png)
